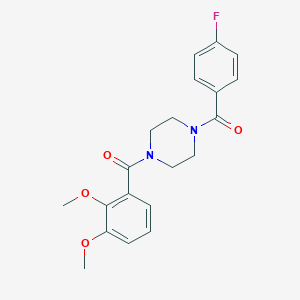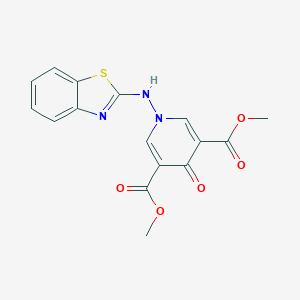
1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine, also known as PPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. PPP is known to interact with various receptors in the brain and has been shown to have significant effects on behavior and cognition.
作用機序
1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine acts as a selective antagonist of the dopamine D2 receptor and a sigma-1 receptor agonist. It also has affinity for the NMDA receptor. 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has been shown to inhibit the release of dopamine in the brain, which may contribute to its effects on behavior and cognition. Additionally, 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has been shown to modulate the activity of the sigma-1 receptor, which is involved in the regulation of calcium signaling and has been implicated in a variety of neurological disorders.
Biochemical and Physiological Effects:
1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has been shown to have significant effects on behavior and cognition. In animal studies, 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has been shown to improve learning and memory, reduce anxiety, and have antidepressant-like effects. 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has also been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
One advantage of using 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine in lab experiments is its selectivity for the dopamine D2 receptor and sigma-1 receptor, which allows for more precise manipulation of these systems. Additionally, 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has been shown to have a relatively low toxicity profile and is well-tolerated in animal models. However, one limitation of using 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine is its relatively short half-life, which may require frequent dosing in experiments.
将来の方向性
There are several potential future directions for research on 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine. One area of interest is the role of 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine in the regulation of calcium signaling, particularly through its interaction with the sigma-1 receptor. Additionally, further research is needed to determine the potential therapeutic applications of 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine in the treatment of neurological disorders, such as addiction and depression. Finally, the development of more selective and potent derivatives of 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine may provide new tools for investigating the role of dopamine D2 and sigma-1 receptors in behavior and cognition.
合成法
1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine can be synthesized using a variety of methods, including the reduction of N-benzyl-4-(pyrrolidin-1-yl)piperidine using sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 1-benzylpiperidin-4-one with phenylmagnesium bromide followed by reduction with sodium borohydride. The purity and yield of 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine can be improved by recrystallization from a suitable solvent.
科学的研究の応用
1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to interact with various receptors in the brain, including the dopamine D2 receptor, sigma-1 receptor, and NMDA receptor. 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has been used to study the role of these receptors in behavior and cognition, including learning and memory, addiction, and depression.
特性
製品名 |
1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine |
|---|---|
分子式 |
C18H28N2 |
分子量 |
272.4 g/mol |
IUPAC名 |
1-(3-phenylpropyl)-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C18H28N2/c1-2-7-17(8-3-1)9-6-12-19-15-10-18(11-16-19)20-13-4-5-14-20/h1-3,7-8,18H,4-6,9-16H2 |
InChIキー |
ZYRFBJKAZWWPCP-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)CCCC3=CC=CC=C3 |
正規SMILES |
C1CCN(C1)C2CCN(CC2)CCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
methanone](/img/structure/B246890.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)


![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)

![1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B246910.png)

![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246917.png)
![1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)
